molecular formula C19H17ClFN3NaO5S B194108 Flucloxacillin sodium CAS No. 1847-24-1

Flucloxacillin sodium

Cat. No.: B194108
CAS No.: 1847-24-1
M. Wt: 476.9 g/mol
InChI Key: PWDULVAXRLDWLM-SLINCCQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of flucloxacillin involves several steps:

Industrial Production Methods: The industrial production of flucloxacillin follows similar steps but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions to maximize yield and purity while minimizing impurities and by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, flucloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that flucloxacillin interferes with an autolysin inhibitor.

CAS No.

1847-24-1

Molecular Formula

C19H17ClFN3NaO5S

Molecular Weight

476.9 g/mol

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1

InChI Key

PWDULVAXRLDWLM-SLINCCQESA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na]

SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]

Appearance

White to Off-White Solid

melting_point

>168°C (dec.)

1847-24-1

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

> 95%

quantity

Milligrams-Grams

solubility

5.45e-02 g/L

Synonyms

(2S,5R,6R)-6-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium;  Floxacillin Sodium;  Floxapen Sodium;  Floxapen Sodium;  Staphylex Sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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